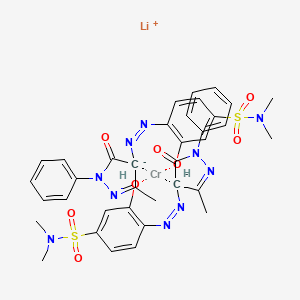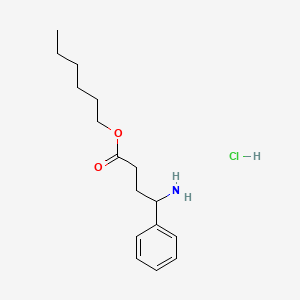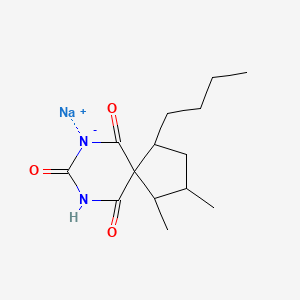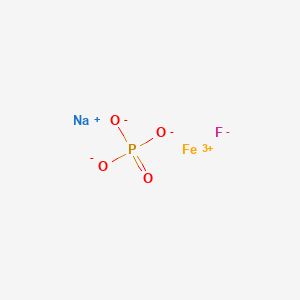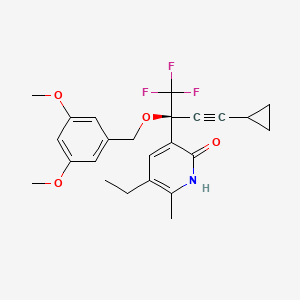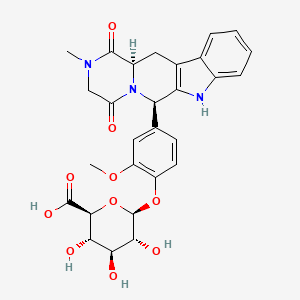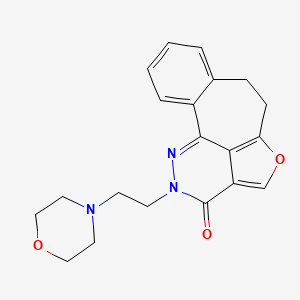
5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the core azulenone structure, followed by the introduction of the morpholinyl ethyl group through nucleophilic substitution or other suitable reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
“5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more saturated derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one: A simpler analog without the morpholinyl ethyl group.
6,7-Dihydro-2-(2-(4-morpholinyl)ethyl)-1H-indole: Another heterocyclic compound with a similar substitution pattern.
Uniqueness
The unique combination of the azulenone core and the morpholinyl ethyl group in “5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” imparts distinct chemical properties, making it a valuable compound for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
83494-72-8 |
|---|---|
Fórmula molecular |
C20H21N3O3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
15-(2-morpholin-4-ylethyl)-11-oxa-15,16-diazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2,4,6,10(17),12-hexaen-14-one |
InChI |
InChI=1S/C20H21N3O3/c24-20-16-13-26-17-6-5-14-3-1-2-4-15(14)19(18(16)17)21-23(20)8-7-22-9-11-25-12-10-22/h1-4,13H,5-12H2 |
Clave InChI |
UZEFAZPZPKJHAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=CO2)C(=O)N(N=C3C4=CC=CC=C41)CCN5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


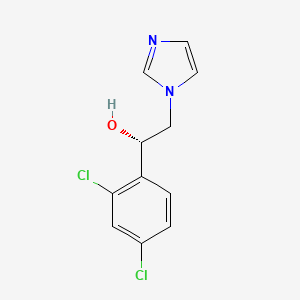




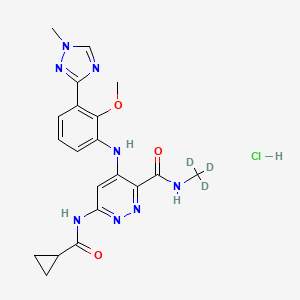
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
